1-[(oxolan-3-yl)methyl]-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Materials Science
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and materials science. justia.com In medicinal chemistry, the imidazole nucleus is a privileged scaffold found in numerous natural products, such as the amino acid histidine and the neurotransmitter histamine, and a wide array of synthetic drugs. nih.gov Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, which are crucial for drug-receptor binding. mdpi.com Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.gov
In the realm of materials science, imidazoles are integral to the development of ionic liquids, which are valued for their low volatility and high thermal stability. researchgate.net They also serve as essential ligands in the formation of metal-organic frameworks (MOFs), materials with extensive applications in gas storage, catalysis, and separation technologies. The versatile coordination chemistry of the imidazole moiety allows for the construction of diverse and highly functional materials. researchgate.net
Overview of N-Substituted Imidazoles as Research Targets
The functionalization of the imidazole ring at one of its nitrogen atoms, creating N-substituted imidazoles, is a common strategy to modulate the physicochemical and biological properties of the parent heterocycle. The substituent at the N-1 position can significantly influence the molecule's steric and electronic characteristics, thereby affecting its interaction with biological targets or its performance in material applications. nih.gov
Research into N-substituted imidazoles is extensive, with a vast number of derivatives being synthesized and evaluated for various applications. nih.gov The synthesis of these compounds often involves the reaction of imidazole with a suitable electrophile, such as an alkyl halide, in the presence of a base. nih.gov This straightforward synthetic accessibility allows for the creation of large libraries of N-substituted imidazoles for high-throughput screening in drug discovery programs.
Positioning of 1-[(oxolan-3-yl)methyl]-1H-imidazole within Contemporary Chemical and Biological Research
"this compound" is positioned at the intersection of several key areas of contemporary research. The presence of the oxolane (tetrahydrofuran) ring is particularly noteworthy. The tetrahydrofuran (B95107) moiety is a common structural feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.
The combination of the biologically active imidazole core with the property-modulating oxolane substituent makes this compound a promising candidate for investigation in medicinal chemistry. While specific, detailed research findings on "this compound" are not extensively documented in publicly available literature, its structural components suggest potential applications as an antifungal, anticancer, or antiviral agent, aligning with the known activities of many imidazole derivatives.
Table 1: Physicochemical Properties of this compound uni.lu
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Monoisotopic Mass | 152.09496 Da |
| CAS Number | 1343676-23-2 |
| Predicted XlogP | 0.2 |
Scope and Research Trajectories for Oxolane-Fused Imidazole Derivatives
The exploration of oxolane-fused and oxolane-substituted imidazole derivatives represents a promising trajectory in chemical research. The synthesis of novel analogs of "this compound" could lead to the discovery of compounds with enhanced biological activity or novel material properties.
Future research in this area is likely to focus on several key aspects:
Synthesis of Analog Libraries: The development of efficient synthetic routes to a diverse range of oxolane-imidazole derivatives will be crucial for systematic structure-activity relationship (SAR) studies.
Biological Evaluation: Comprehensive screening of these compounds against various biological targets, including fungal and cancer cell lines, will be necessary to identify lead candidates for further development.
Materials Science Applications: The investigation of these compounds as ligands for the synthesis of new metal-organic frameworks or as components of novel ionic liquids could open up new avenues in materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-11-6-8(1)5-10-3-2-9-7-10/h2-3,7-8H,1,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKBNYHDZXQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343676-23-2 | |
| Record name | 1-[(oxolan-3-yl)methyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 1 Oxolan 3 Yl Methyl 1h Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules. For 1-[(oxolan-3-yl)methyl]-1H-imidazole, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.
High-Resolution ¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the (oxolan-3-yl)methyl substituent.
Imidazole Ring Protons: The imidazole ring has three aromatic protons. The proton at the C2 position (H-2) typically appears as a singlet at the most downfield position due to the influence of both adjacent nitrogen atoms. The protons at the C4 and C5 positions (H-4 and H-5) would appear as distinct signals, likely singlets or narrowly coupled doublets, at slightly higher fields.
Oxolane Ring and Methylene (B1212753) Bridge Protons: The methylene bridge protons (CH₂ adjacent to the imidazole nitrogen) would likely appear as a doublet, coupled to the methine proton of the oxolane ring. The protons of the oxolane ring itself would present a more complex pattern of multiplets due to diastereotopicity and spin-spin coupling between adjacent methylene and methine protons. The methine proton at C3 of the oxolane ring would be a key multiplet, coupled to the adjacent methylene protons of the ring and the methylene bridge protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole H-2 | 7.5 - 7.8 | s |
| Imidazole H-4 | 7.0 - 7.2 | s |
| Imidazole H-5 | 6.9 - 7.1 | s |
| N-CH₂ | 4.0 - 4.3 | d |
| Oxolane CH (C3) | 2.5 - 2.9 | m |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Key correlations would be observed between the methylene bridge protons and the C3-methine proton of the oxolane ring. Additionally, correlations between the protons within the oxolane ring would help to delineate their specific assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as the imidazole C2, C4, and C5, the methylene bridge carbon, and the carbons of the oxolane ring.
Table 2: Expected Key HMBC Correlations for this compound
| Proton | Correlated Carbon(s) |
|---|---|
| N-CH₂ | Imidazole C5, Oxolane C3, Oxolane C2/C4 |
| Imidazole H-2 | Imidazole C4, Imidazole C5 |
| Imidazole H-4 | Imidazole C2, Imidazole C5 |
| Imidazole H-5 | Imidazole C2, Imidazole C4, N-CH₂ |
Vibrational and Mass Spectrometry for Molecular Characterization
Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:
C-H stretching: Aromatic C-H stretching from the imidazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the oxolane ring and methylene bridge would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the region of 1600-1450 cm⁻¹.
C-O-C stretching: A strong, characteristic absorption band for the ether linkage (C-O-C) of the oxolane ring would be prominent in the 1150-1050 cm⁻¹ region.
C-N stretching: The stretching vibration of the C-N bond of the imidazole ring and the N-alkyl bond would appear in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3150 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong |
| C=N, C=C stretch (imidazole) | 1450 - 1600 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O), the predicted monoisotopic mass is 152.0950 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would likely involve characteristic losses from both the imidazole and oxolane moieties.
Loss of the oxolane side chain: A primary fragmentation pathway would be the cleavage of the bond between the methylene bridge and the imidazole ring, leading to a fragment corresponding to the imidazolyl-methyl cation (m/z 81) and a neutral oxolane radical.
Fragmentation of the oxolane ring: The oxolane ring can undergo fragmentation through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O).
Fragmentation of the imidazole ring: The imidazole ring itself is relatively stable but can fragment through the loss of HCN or other small nitrogen-containing species.
A high-resolution mass spectrum would confirm the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment.
Stereochemical Investigations of Oxolane-Containing Imidazoles
The this compound molecule contains a stereocenter at the C3 position of the oxolane ring. Therefore, it can exist as a racemic mixture of two enantiomers, (R)-1-[(oxolan-3-yl)methyl]-1H-imidazole and (S)-1-[(oxolan-3-yl)methyl]-1H-imidazole.
The stereochemical investigation of such compounds is crucial as different enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically pure forms would typically involve either starting from a chiral precursor, such as (R)- or (S)-3-hydroxytetrahydrofuran, or the resolution of the racemic mixture.
Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, would be the primary method for separating the enantiomers and determining the enantiomeric excess of a given sample. The absolute configuration of the enantiomers could be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with known standards.
In the NMR spectra of a chiral, non-racemic sample, the use of a chiral solvating agent or a chiral shift reagent could induce diastereomeric interactions, leading to the separation of signals for the two enantiomers, which would allow for the determination of enantiomeric purity by NMR.
Determination of Stereoisomeric Composition
The synthesis of this compound derivatives often results in a mixture of stereoisomers due to the chiral center in the oxolane ring and potentially others introduced through substitution. The determination of the stereoisomeric composition of these mixtures is critical and is typically accomplished using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Factors Influencing Diastereoselectivity and Enantioselectivity
Achieving control over the stereochemical outcome of a synthesis is a primary objective in medicinal chemistry. For reactions producing diastereomers, several factors can significantly influence the diastereomeric ratio (d.r.). Key variables include reaction temperature, the choice of base, and the presence of salt additives. nih.govchemrxiv.org
Temperature: Lower reaction temperatures (e.g., -78 °C) often favor the kinetic product, leading to higher diastereoselectivity. Conversely, elevated temperatures can promote retro-addition reactions, allowing for equilibration towards the thermodynamically more stable product, which may decrease the desired selectivity. nih.govchemrxiv.org This reversibility can be exacerbated in sterically crowded environments around the newly formed chiral centers. nih.gov
Base Selection: The nature of the base used in a reaction, such as various lithium amides (e.g., lithium diisopropylamide - LDA), can be a determining factor. The steric bulk of the base can influence the transition state geometry, thereby affecting which diastereomer is preferentially formed. nih.govresearchgate.net
Salt Additives: The addition of inorganic salts, such as lithium bromide (LiBr), can dramatically alter diastereoselectivity. chemrxiv.org It is hypothesized that salts can influence the reaction outcome by altering the aggregation state of organolithium reagents or by chelating with intermediates, which in turn impacts the trajectory of the nucleophilic attack. nih.govchemrxiv.org For instance, the addition of LiBr has been shown to reverse the diastereomeric ratio in certain nucleophilic addition reactions. chemrxiv.org
Conformational Analysis of the Oxolane Ring and Linker
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The most stable conformations are typically the envelope (E) and twist (T) forms. The exact conformational preference and the energy barriers between conformers are determined by the substitution pattern on the ring. The study of these conformations is crucial as the spatial arrangement of substituents directly impacts biological activity.
In the solid state, X-ray crystallography has shown that for related muscarine-like derivatives containing an oxolane ring, the conformation can be an intermediate between an envelope and a twist, such as a ³E and ³T₄ conformation. nih.gov The flexibility of the single bonds in the linker connecting the oxolane and imidazole rings allows for additional conformational freedom, enabling the two heterocyclic systems to adopt various relative orientations. Quantum-chemical simulations are often employed to map the potential energy surface of such molecules, identifying the minimum energy conformers and the transition states that separate them. researchgate.netresearchgate.net These analyses reveal the most probable shapes the molecule will adopt in solution.
Solid-State Structural Analysis by X-ray Crystallography
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For imidazole-containing compounds, these interactions are diverse and play a major role in stabilizing the crystal structure. Common interactions include:
π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions, where the planes of adjacent rings are arranged in either a face-to-face or a slipped (offset) configuration. nih.gov
C–H···π Interactions: In these interactions, a C-H bond points towards the electron-rich face of an aromatic imidazole ring, further stabilizing the crystal packing. nih.govnih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. For related benzimidazole (B57391) derivatives, this analysis has shown that H···H, H···C/C···H, and H···O/O···H interactions often account for the largest percentage of close contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov
| Interaction Type | Typical Contribution (%) | Reference |
|---|---|---|
| H···H | 44-58% | nih.govresearchgate.net |
| H···C/C···H | 18-34% | nih.govresearchgate.net |
| H···O/O···H | 13-17% | nih.govresearchgate.net |
| H···N/N···H | Variable | nih.gov |
Analysis of Bond Lengths, Angles, and Planarity of the Imidazole Ring
X-ray diffraction studies provide precise measurements of the geometric parameters of the imidazole ring. The ring is generally planar, a consequence of its aromatic character. The bond lengths and angles within the ring are consistent with those observed in other imidazole derivatives. semanticscholar.org For example, the N1–C2 and N3–C2 bond lengths are typically found to be around 1.35 Å and 1.32 Å, respectively. semanticscholar.org The internal N-C-N bond angle is often larger than the C-N-C or N-C-C angles, a feature that can be influenced by substitution and electronic effects. In certain ylide structures, this angle has been observed to be as wide as ~120°, a significant deviation explained by isovalent hybridization concepts. researchgate.net
| Parameter | Typical Value | Reference |
|---|---|---|
| N1–C2 Bond Length | ~1.356 Å | semanticscholar.org |
| N3–C2 Bond Length | ~1.325 Å | semanticscholar.org |
| N1–C5 Bond Length | ~1.38 Å | researchgate.net |
| C4–C5 Bond Length | ~1.36 Å | researchgate.net |
| N1–C2–N3 Angle | 110-120° | researchgate.net |
Computational Chemistry for Structural and Electronic Characterization
Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the structural and electronic nature of molecules. dntb.gov.uanih.gov These studies can accurately predict molecular geometries, which can then be compared with X-ray diffraction data.
Furthermore, DFT calculations can elucidate a range of electronic properties:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic transitions, reactivity, and charge-transfer capabilities. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and stabilizing interactions between orbitals within the molecule, such as hyperconjugation, providing a quantitative measure of intramolecular electronic effects. nih.gov
Spectroscopic Prediction: Computational methods can simulate vibrational (IR, Raman) and NMR spectra. researchgate.net Comparing these theoretical spectra with experimental results aids in the assignment of complex spectral features and confirms the proposed molecular structure.
By integrating these computational approaches with experimental spectroscopic and crystallographic data, a comprehensive and highly detailed understanding of the structure and properties of this compound derivatives can be achieved.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) has become an indispensable tool for predicting the molecular geometry of organic compounds with a high degree of accuracy. For derivatives of this compound, DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the most stable three-dimensional arrangement of atoms. These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.
The geometry optimization process reveals key structural features. For instance, the planarity of the imidazole ring is a critical parameter, as is the orientation of the oxolane ring relative to the imidazole. The flexibility of the methylene bridge connecting the two ring systems allows for multiple low-energy conformations. The calculated geometric parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.
Table 1: Theoretical Optimized Geometrical Parameters of a Representative Imidazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.375 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.320 | C2-N3-C4 | 107.8 |
| N3-C4 | 1.385 | N3-C4-C5 | 108.2 |
| C4-C5 | 1.360 | C4-C5-N1 | 107.5 |
| C5-N1 | 1.370 | C5-N1-C2 | 106.0 |
| C5-C6 | 1.510 | N1-C5-C6 | 125.0 |
| C6-O7 | 1.430 | C5-C6-O7 | 109.5 |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar imidazole derivatives.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound derivatives in a simulated environment, such as in aqueous solution. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape and identify the most populated conformational states. ijsrset.com
For a molecule with a flexible linker like this compound, MD simulations are particularly valuable for understanding the range of accessible conformations and the energy barriers between them. The trajectory from an MD simulation can be analyzed to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, providing a measure of the molecule's flexibility. Principal component analysis (PCA) of the trajectory can further identify the dominant modes of motion.
Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation
| Metric | Value | Description |
| Average RMSD | 2.5 Å | Average deviation from the initial structure, indicating conformational changes. |
| Average RMSF | 1.8 Å | Fluctuation of individual atoms, highlighting flexible regions. |
| Radius of Gyration (Rg) | 4.2 Å | A measure of the molecule's compactness. |
Note: This data is illustrative and represents the type of information that can be obtained from MD simulations.
Atomic Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its chemical reactivity and intermolecular interactions. Atomic charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the this compound derivative. This information is crucial for understanding how the molecule will interact with other molecules, such as biological receptors or solvent molecules.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent potential electrophilic sites or hydrogen bond donors. For this compound derivatives, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the oxolane ring, while the hydrogen atoms attached to the imidazole ring and the methylene bridge would exhibit positive potential. nih.gov This information is invaluable for predicting sites of interaction with biological targets.
Table 3: Calculated Mulliken Atomic Charges for a Representative Derivative
| Atom | Charge (a.u.) |
| N1 (Imidazole) | -0.45 |
| C2 (Imidazole) | 0.35 |
| N3 (Imidazole) | -0.50 |
| O (Oxolane) | -0.60 |
| H (on N1) | 0.30 |
Note: These charge values are hypothetical and serve to illustrate the expected charge distribution based on the electronegativity of the atoms.
Coordination Chemistry and Catalytic Applications of Imidazole Oxolane Systems
Imidazole-Based Catalysis in Organic Synthesis
The imidazole (B134444) moiety is a versatile functional group in catalysis due to its ability to act as a nucleophile, a base, and a ligand for metal centers. ias.ac.innih.gov The presence of an oxolane (tetrahydrofuran) substituent, as in "1-[(oxolan-3-yl)methyl]-1H-imidazole," could influence the steric and electronic properties of the imidazole ring, potentially modulating its catalytic activity and selectivity.
The catalytic activity of imidazole-based organocatalysts can be tuned by modifying the substituents on the imidazole ring. While no specific transformations catalyzed by "this compound" are reported, the oxolane group could potentially influence catalyst solubility and substrate recognition through hydrogen bonding or steric interactions.
Table 1: Examples of Organic Transformations Catalyzed by Imidazole Derivatives
| Reaction Type | Imidazole Derivative Catalyst | Role of Imidazole | Reference |
| Multicomponent Reactions | Imidazole | General Base | ias.ac.inrsc.org |
| Asymmetric Acylation | Chiral Bicyclic Imidazoles | Nucleophilic Catalyst | acs.org |
| Knoevenagel Condensation | Imidazolium-based Ionic Liquids | Brønsted Acid/Base | mdpi.com |
| Synthesis of 4H-chromenes | Imidazolium-based Ionic Liquids | Catalyst | mdpi.com |
The nitrogen atoms of the imidazole ring are excellent ligands for a wide range of transition metals, forming stable coordination complexes. wikipedia.orgacs.org These imidazole-metal complexes are effective catalysts for numerous organic reactions, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netuni-tuebingen.de The electronic and steric properties of the imidazole ligand can significantly impact the reactivity and selectivity of the metal catalyst. nih.gov
Imidazole-ligated metal complexes have been instrumental in advancing various cross-coupling reactions. For example, palladium- and copper-based catalysts bearing imidazole-derived N-heterocyclic carbene (NHC) ligands are widely used in C-C bond-forming reactions. The imidazole moiety can also play a role in directing C-H activation and functionalization reactions. researchgate.net In the context of "this compound," the oxolane substituent could potentially influence the coordination environment of the metal center, thereby affecting the catalytic performance.
Table 2: Imidazole-Metal Complexes in Catalytic Bond Formation
| Metal | Imidazole Ligand Type | Bond Formed | Application | Reference |
| Palladium | N-Heterocyclic Carbene (NHC) | C-C | Cross-coupling reactions | researchgate.net |
| Copper | Imidazole | C-N | Ullmann condensation | researchgate.net |
| Nickel | Imidazole | C-S | Thioetherification | uni-tuebingen.de |
| Cobalt | Imidazole | C-C | Oxidation reactions | mdpi.com |
In the field of oligonucleotide synthesis, activators are crucial for the efficient coupling of nucleoside phosphoramidites. wikipedia.org While 1H-tetrazole has been a standard activator, imidazole derivatives have emerged as highly effective alternatives. nih.govnih.gov For instance, 4,5-dicyanoimidazole (B129182) (DCI) has been shown to significantly accelerate the coupling reaction compared to 1H-tetrazole. nih.govnih.gov The addition of N-methylimidazole to 1H-tetrazole has also been found to enhance product yields. nih.govresearchgate.net The effectiveness of these imidazole derivatives is attributed to their nucleophilicity and ability to protonate the phosphoramidite (B1245037). nih.govnih.gov Although the specific use of "this compound" in this context has not been reported, its structural features suggest it could potentially act as an activator in phosphoramidite chemistry.
Role of Imidazole-Metal Complexes in Catalytic Cycles
Interface with Materials Science: Antifouling Coatings Research
The fouling of marine surfaces by organisms is a significant issue, and imidazole-based compounds have shown promise in the development of antifouling coatings. researchgate.netresearchgate.net Imidazoles can act as biocides or as ligands that can control the release of other antifouling agents.
The incorporation of imidazole functionalities into polymers is a promising strategy for creating surfaces with antifouling properties. nih.govelsevierpure.com These polymers can be designed to resist the settlement of marine organisms through various mechanisms. Poly(vinyl imidazole) and its derivatives have been explored for their ability to form hydrophilic surfaces that can reduce protein adsorption and microbial adhesion. rsc.orgnih.gov
Furthermore, imidazole-containing polymers can be used to create surfaces that can be modified post-polymerization. nih.govresearchgate.netmdpi.com For instance, the imidazole groups can serve as coordination sites for metal ions with antifouling properties, such as copper and zinc. researchgate.netresearchgate.net The design of such polymers allows for the controlled release of these ions, providing long-lasting antifouling protection. The oxolane moiety in "this compound" could enhance the solubility and processability of such polymers, making them more suitable for coating applications.
Table 3: Imidazole-Containing Polymers in Materials Science
| Polymer Type | Imidazole Derivative | Application | Function of Imidazole | Reference |
| Poly(vinyl imidazole) | 1-vinyl imidazole | Membrane material | Hydrophilicity, metal coordination | rsc.org |
| Imidazolium-based polymers | Imidazolium (B1220033) salts | Antifouling coatings | Biocidal activity, controlled release | elsevierpure.com |
| Surface molecularly imprinted polymers | Imidazole | Selective adsorption | Template for recognition sites | nih.govresearchgate.net |
| Interpolymer membranes | Poly(vinyl imidazole) copolymer | Anti-biofouling | Antimicrobial activity | nih.gov |
Exploitation of Imidazole-Metal Interactions for Biocide Immobilization
The unique molecular structure of this compound, featuring both an imidazole ring and an oxolane moiety, presents significant opportunities for the development of advanced biocidal materials. The nitrogen atoms within the imidazole ring are particularly effective at coordinating with a variety of metal ions. This coordination is being leveraged to immobilize biocidal metal ions, creating stable and effective antimicrobial complexes.
Research into the coordination chemistry of imidazole derivatives has shown that they can form stable complexes with a range of transition metals, including zinc (II), copper (II), cobalt (II), and nickel (II). researchgate.net The formation of these metal complexes has been observed to enhance the biological activity of the imidazole-based ligand. researchgate.netbohrium.com This enhanced activity is attributed to the principles of chelation, which can increase the lipophilic nature of the metal ion, thereby facilitating its penetration through the lipid layers of microbial cell membranes. ekb.eg
The interaction between the imidazole derivative and the metal center can be characterized by various spectroscopic and analytical techniques. The resulting metal complexes have demonstrated significant inhibitory effects against a broad spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains. bohrium.comekb.eg The enhanced antimicrobial performance of these metal complexes, when compared to the free ligand, underscores the potential of using this compound as a scaffold for immobilizing biocidal metal ions. researchgate.netekb.eg
Below is a summary of research findings on the antimicrobial activity of metal complexes formed with imidazole derivatives, which serves as a model for the potential applications of this compound in biocide immobilization.
Table 1: Antimicrobial Activity of Imidazole-Metal Complexes
| Metal Ion | Coordinated Ligand | Target Microorganism | Observed Effect |
| Zinc (II) | Imidazole Derivative | Escherichia coli | Enhanced antibacterial activity compared to the free ligand. researchgate.net |
| Copper (II) | Imidazole Derivative | Staphylococcus aureus | Significant inhibition of bacterial growth. ekb.eg |
| Cobalt (II) | Imidazole Derivative | Pseudomonas aeruginosa | Increased biocidal efficacy of the metal-ligand complex. researchgate.netekb.eg |
| Nickel (II) | Imidazole Derivative | Klebsiella pneumoniae | Notable antimicrobial properties observed. researchgate.net |
The development of such metal-imidazole complexes represents a promising strategy for creating new antimicrobial agents and materials. The ability of this compound to act as a versatile ligand for biocidal metal ions opens up avenues for its application in various fields requiring antimicrobial protection.
Structure Activity Relationship Sar and Mechanistic Investigations of 1 Oxolan 3 Yl Methyl 1h Imidazole and Its Derivatives
General Principles of Imidazole-Based Pharmacological Activities
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component in several essential biological molecules, including the amino acid histidine and purines. The pharmacological versatility of imidazole derivatives stems from the ring's electronic properties and its ability to engage in various biological interactions. nih.govpharmacyjournal.netresearchgate.net The nitrogen atoms can act as hydrogen bond donors and acceptors, and the lone pair of electrons on the non-protonated nitrogen can coordinate with metal ions, particularly the iron in cytochrome P450 enzymes. nih.gov
This interaction with cytochrome P450 is the cornerstone of the antifungal activity of many well-known imidazole drugs. researchgate.netnih.gov By inhibiting enzymes like lanosterol (B1674476) 14α-demethylase, these compounds disrupt the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death. researchgate.net
In the context of anticancer research, imidazole-based compounds have been developed to target a multitude of pathways. nih.govresearchgate.net Their mechanisms can include the inhibition of key enzymes involved in cell proliferation and angiogenesis (like kinases), disruption of microtubule polymerization during mitosis, and interference with DNA synthesis. nih.govnih.gov The imidazole scaffold's structural versatility allows for chemical modifications that can fine-tune its binding affinity and selectivity for various biological targets, making it a privileged structure in drug design. nih.govresearchgate.net
Antimicrobial Research Pathways
While extensive research exists on the antimicrobial properties of the imidazole class of compounds, specific experimental data for 1-[(oxolan-3-yl)methyl]-1H-imidazole is not prominently available in peer-reviewed literature. The following sections describe the standard investigational pathways that would be employed to characterize its potential antimicrobial profile.
The initial step in assessing the antibacterial potential of a novel compound like this compound involves in vitro screening against a panel of clinically relevant bacteria. This panel typically includes Gram-positive species (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative species (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comnih.gov
The primary metric for potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov This is commonly determined using broth microdilution methods, where bacterial cultures are exposed to serial dilutions of the test compound. nih.gov Further evaluation may include determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. researchgate.net The results from these assays are foundational for any structure-activity relationship study, where modifications to the oxolane or imidazole rings would be correlated with changes in MIC values to identify key structural features for activity.
Table 1: Illustrative Data Table for Antibacterial Potency Evaluation This table is a template representing how data would be presented. No experimental values for this compound are available.
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
Given the well-established antifungal activity of imidazoles, this compound would be evaluated against various fungal pathogens, particularly Candida and Aspergillus species. mdpi.comnih.gov Similar to antibacterial testing, in vitro susceptibility testing is performed to determine the MIC values against these fungal strains, often using standardized methods. nih.gov The efficacy would be compared against established antifungal agents like fluconazole (B54011) or ketoconazole. mdpi.com
Antiviral screening would involve cell-based assays where host cells are infected with a specific virus (e.g., herpes simplex virus, influenza virus) and then treated with the compound. The efficacy is measured by the compound's ability to inhibit viral replication, often quantified by plaque reduction assays or measurement of viral protein/nucleic acid levels.
Should initial screenings show significant antimicrobial activity, subsequent research would focus on elucidating the mechanism of action. For antibacterial action, studies would investigate interference with essential cellular processes. For instance, assays can determine if the compound inhibits the synthesis of the bacterial cell wall, proteins, or nucleic acids. nih.gov This often involves treating bacteria with the compound in the presence of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³⁵S-methionine for protein) and measuring their incorporation into macromolecules.
For antifungal activity, the primary hypothesized mechanism would be the inhibition of ergosterol biosynthesis. This can be confirmed through sterol analysis assays, where fungal cells treated with the compound are analyzed for the accumulation of lanosterol and a depletion of ergosterol.
The final step in mechanistic investigation is the identification of the specific molecular target. For antifungal imidazoles, this is typically the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme). researchgate.net Enzyme inhibition assays using the purified enzyme would be performed to confirm direct binding and inhibition and to determine the inhibitory concentration (IC₅₀).
If the compound shows antibacterial activity via DNA synthesis inhibition, further studies would investigate its interaction with key enzymes like DNA gyrase or topoisomerase. researchgate.net Molecular docking studies can also be employed to computationally model the binding of this compound to the active site of these potential target proteins, providing insight into the specific molecular interactions that drive its activity. researchgate.net
Anticancer Research Pathways
The imidazole scaffold is present in numerous anticancer agents, suggesting that this compound could be a candidate for anticancer drug discovery. nih.govnih.gov However, specific research evaluating the anticancer properties of this particular compound is not currently found in the existing literature. The established pathway for such an investigation is outlined below.
The initial step is to screen the compound for cytotoxic activity against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, liver). researchgate.netmdpi.com The potency is typically measured by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This is often determined using colorimetric assays such as the MTT assay. mdpi.com A parallel assay against a non-cancerous cell line is crucial to assess selectivity. nih.gov
Table 2: Illustrative Data Table for Anticancer Activity Screening This table is a template representing how data would be presented. No experimental values for this compound are available.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT-116 | Colon Cancer | Data not available |
| HepG2 | Liver Cancer | Data not available |
If the compound shows potent and selective activity, further mechanistic studies are initiated. Cell cycle analysis by flow cytometry can determine if the compound causes arrest at a specific phase (e.g., G2/M), which is characteristic of tubulin-targeting agents. nih.gov Apoptosis induction assays would confirm if the compound triggers programmed cell death. Specific molecular targets, such as protein kinases or tubulin, would be investigated through direct enzyme inhibition assays or tubulin polymerization assays, respectively. nih.govnih.gov
Modulation of Cell Proliferation and Apoptosis Induction
There is no specific research available that details the modulation of cell proliferation or the induction of apoptosis by this compound. In broader terms, imidazole derivatives have been investigated for their anticancer properties, with their mechanism of action often linked to the induction of apoptosis through various cellular pathways. The structural features of these derivatives, such as substitutions on the imidazole ring, play a crucial role in their cytotoxic activity.
Exploration of Protein-Ligand Interactions (e.g., CLK1, TRIM24-BRPF1 Bromodomains)
There is a lack of published studies on the interaction of this compound with Cdc2-like kinase 1 (CLK1) or the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Research into inhibitors for these targets often involves complex heterocyclic systems, and while imidazole may be a component, the specific compound is not among the documented active molecules.
Development of Novel Therapeutic Strategies
Given the absence of preclinical data on its biological activity, this compound is not currently featured in the development of novel therapeutic strategies. The initial steps in drug discovery, including target identification and validation for this specific compound, have not been reported.
Anti-inflammatory and Analgesic Research Pathways
Inhibition of Inflammatory Signaling Pathways (e.g., p38 MAP Kinase)
No studies have been identified that investigate the effect of this compound on inflammatory signaling pathways, including the p38 Mitogen-Activated Protein (MAP) kinase pathway. Imidazole-containing compounds have been a source of interest for the development of p38 MAP kinase inhibitors, but the research has focused on other structural classes.
Identification of Molecular Targets for Pain Modulation
The potential of this compound in pain modulation has not been explored, and therefore, no molecular targets have been identified for this compound in the context of analgesia.
Future Perspectives and Research Directions for 1 Oxolan 3 Yl Methyl 1h Imidazole
Rational Design and Synthesis of Next-Generation Derivatives
The structural scaffold of 1-[(oxolan-3-yl)methyl]-1H-imidazole offers significant opportunities for rational drug design and the synthesis of novel derivatives. The imidazole (B134444) ring is a well-known pharmacophore present in numerous clinically approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. jchemrev.comnih.govresearchgate.net The oxolane ring, a common feature in natural products and pharmaceuticals, can influence physicochemical properties such as solubility and metabolic stability.
Future synthetic efforts will likely focus on modifying both the imidazole and oxolane rings to explore the structure-activity relationship (SAR). For instance, substitution on the imidazole ring at the 2, 4, and 5 positions could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity and selectivity for specific biological targets. researchgate.net Similarly, modifications to the oxolane ring, such as the introduction of substituents or alterations to its stereochemistry, could impact the compound's pharmacokinetic profile. The synthesis of a library of such derivatives would be a crucial first step in identifying lead compounds for further development. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The imidazole core is a versatile scaffold known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. jchemrev.comnih.govnih.gov This broad bioactivity suggests that this compound and its future derivatives could be investigated for a multitude of therapeutic applications.
Initial research would likely involve high-throughput screening of a derivative library against a panel of biological targets to identify potential areas of therapeutic interest. Given the prevalence of the imidazole moiety in anticancer agents, exploring the cytotoxicity of these compounds against various cancer cell lines, such as breast, prostate, and brain cancer, would be a logical starting point. nih.gov Furthermore, the structural similarities to known antifungal and antibacterial agents suggest that these compounds could be promising candidates for the development of new anti-infective drugs. nih.gov The unique combination of the imidazole and oxolane moieties may also lead to the discovery of novel biological targets not previously associated with either fragment alone.
Development of Advanced Catalytic Systems Based on Imidazole-Oxolane Scaffolds
Imidazole derivatives are widely used as ligands in coordination chemistry and have found applications in catalysis. The nitrogen atoms in the imidazole ring can coordinate with a variety of transition metals, creating stable and catalytically active complexes. The oxolane moiety in this compound could serve to modulate the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic activity and selectivity.
Future research in this area could involve the synthesis of coordination complexes of this compound with metals such as palladium, copper, and ruthenium. These complexes could then be evaluated for their catalytic efficacy in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of this ligand could also open up possibilities in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.com These computational tools can be employed to accelerate the discovery and optimization of novel compounds based on the this compound scaffold.
Sustainable Synthesis Approaches for Oxolane-Imidazole Compounds
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes, often referred to as "green chemistry." nih.gov Future research into the synthesis of this compound and its derivatives should prioritize the use of green chemistry principles.
Q & A
What are the recommended synthetic routes for preparing 1-[(oxolan-3-yl)methyl]-1H-imidazole, and how can regioselectivity be controlled?
Basic
The synthesis of this compound typically involves substitution or coupling reactions. A common approach is the alkylation of imidazole with (oxolan-3-yl)methyl halides under basic conditions (e.g., sodium hydride or potassium carbonate in aprotic solvents like DMF) . For regioselective N-alkylation, steric and electronic factors must be optimized. For example, Pd-catalyzed C–H activation (as demonstrated in imidazole derivatives) can enable late-stage diversification, though substrate-specific optimization is required to avoid competing pathways . Purification via silica gel chromatography (as in ) ensures high yields and purity.
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Basic
1H/13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) is essential for confirming regiochemistry and substituent orientation, with chemical shifts for imidazole protons typically observed between δ 6.5–8.5 ppm . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation, particularly for assessing the conformation of the oxolane ring and its spatial relationship to the imidazole moiety . Elemental analysis (C, H, N) is recommended to confirm stoichiometry .
How can computational methods like DFT or molecular docking be applied to study this compound’s reactivity or bioactivity?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict vibrational spectra (IR/Raman), electronic properties, and reactive sites, aiding in the design of derivatives . Molecular docking studies (e.g., AutoDock Vina) are useful for hypothesizing biological interactions, such as binding to enzyme active sites (e.g., GLP1 receptor in ), though experimental validation via crystallography or assays is necessary .
What experimental strategies address contradictions in structural data (e.g., NMR vs. XRD results)?
Advanced
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For imidazole derivatives, variable-temperature NMR can resolve tautomeric equilibria . If XRD reveals unexpected conformations, Hirshfeld surface analysis (as in ) quantifies intermolecular interactions influencing solid-state structures. Cross-validation with computational models (DFT-optimized geometries) further resolves ambiguities .
How can late-stage functionalization be achieved without compromising the oxolane ring’s integrity?
Advanced
Late-stage modifications require mild conditions to preserve the oxolane ring. Pd-catalyzed C–H arylation (e.g., using aryl halides at 80–100°C with Pd(OAc)₂ and ligands like XPhos) allows regioselective derivatization of the imidazole ring, as demonstrated in biphenyl-imidazole systems . Protecting group strategies (e.g., silyl ethers for the oxolane hydroxyl group) may be necessary if reactive sites overlap.
What are the challenges in optimizing reaction yields for scaled-up synthesis?
Advanced
Scale-up often faces issues with exothermic reactions or purification. For alkylation steps, controlled addition of reagents and temperature gradients (e.g., 0°C to room temperature) mitigate side reactions . Automated flash chromatography or recrystallization (using ethyl acetate/hexane mixtures, as in ) improves yield consistency. Reaction monitoring via LC-MS (retention time analysis, per ) ensures intermediate stability.
How can researchers validate the compound’s stability under physiological conditions for biological studies?
Advanced
Stability assays in PBS (pH 7.4) or simulated gastric fluid at 37°C, analyzed via HPLC, identify degradation products (e.g., hydrolysis of the oxolane ring) . Mass spectrometry detects metabolites, while molecular dynamics simulations predict hydrolytic susceptibility. For in vivo studies, radiolabeled analogs (e.g., 14C-labeled) track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
